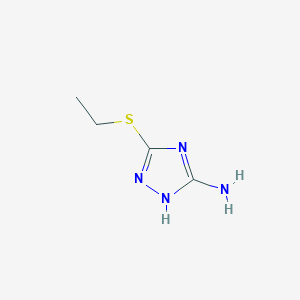

3-(ethylthio)-1H-1,2,4-triazol-5-amine

Overview

Description

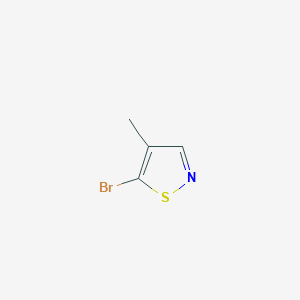

The compound "3-(ethylthio)-1H-1,2,4-triazol-5-amine" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and its potential biological activities. The ethylthio group at the 3-position and the amine group at the 5-position suggest that this compound could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of amidrazones with hydrazonoyl halides. For example, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles can be achieved through a one-pot process involving formimidamide formation followed by a thermal monocyclic rearrangement from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines . Similarly, the synthesis of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid derivatives has been reported through the condensation reaction of isothiosemicarbazide with primary amines .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles have been established, revealing the influence of substituents on the geometry of the triazole ring . The molecular geometry and electronic properties of these compounds can also be investigated using density functional theory (DFT) calculations, as demonstrated in the characterization of various 1,2,4-triazole derivatives .

Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to participate in a variety of chemical reactions, including cyclization, condensation, and substitution reactions. The presence of both amine and thioether functionalities in "3-(ethylthio)-1H-1,2,4-triazol-5-amine" suggests that it could undergo reactions typical of these functional groups, such as alkylation, acylation, and nucleophilic substitution. The reactivity of these compounds can be further understood by studying their global and local reactivity descriptors, which predict the reactivity and reactive sites on the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as dipole moment, polarizability, and hyperpolarizability, can be calculated using computational methods. These properties are important for understanding the behavior of these compounds in different environments and their potential applications in materials science. For example, the nonlinear optical properties of some 1,2,4-triazole derivatives have been found to be significantly higher than those of urea, indicating their potential use in nonlinear optical materials . Additionally, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents attached to the triazole ring.

Scientific Research Applications

Synthesis and Chemical Properties

Green Synthesis Approach : A method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, including 3-(ethylthio)-1H-1,2,4-triazol-5-amine, was developed using a metal- and oxidant-free approach. This [2 + 1 + 2] cyclization strategy allowed for the creation of these compounds under environmentally friendly conditions, potentially useful in organic and medicinal chemistry, and optical materials (Guo et al., 2021).

Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles : Another synthesis approach for 1-substituted 3-amino-1H-1,2,4-triazoles, which may include derivatives like 3-(ethylthio)-1H-1,2,4-triazol-5-amine, involves a one-pot process yielding these compounds in good yields. This method highlights the versatility of 1H-1,2,4-triazoles in chemical synthesis (Shen & Zhang, 2015).

Biomedical Applications

- Antitumor Activity : Research on N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid, related to 3-(ethylthio)-1H-1,2,4-triazol-5-amine, demonstrated antitumor activity in vitro against lung and breast carcinoma cells. This suggests potential therapeutic applications in cancer treatment (Pachuta-Stec et al., 2009).

Material Science Applications

- Electrochemical Properties : Triazole derivatives, including 3-(ethylthio)-1H-1,2,4-triazol-5-amine, have been studied for their corrosion inhibition properties on metals like copper. Their electrochemical behavior in acidic media is of interest in material science for protecting metals from corrosion (Sudheer & Quraishi, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-ethylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCPJGRWTNQHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362600 | |

| Record name | 3-(ethylthio)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylthio)-1H-1,2,4-triazol-5-amine | |

CAS RN |

51420-35-0 | |

| Record name | 3-(ethylthio)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)

![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)